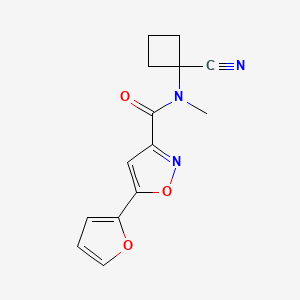
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Incorporation of the cyanocyclobutyl group: This can be done through nucleophilic substitution or addition reactions.
Methylation: The final step often involves methylation of the amine group using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Furanones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated oxazoles, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide analogs: Compounds with slight modifications in the oxazole or furan rings.
Other oxazole derivatives: Compounds with different substituents on the oxazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-5-(furan-2-yl)-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17(14(9-15)5-3-6-14)13(18)10-8-12(20-16-10)11-4-2-7-19-11/h2,4,7-8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGVNDQVCZNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NOC(=C1)C2=CC=CO2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
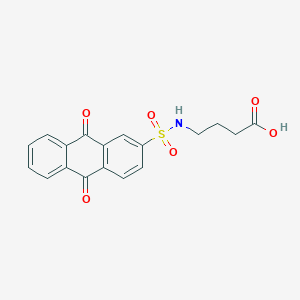
![8-cyclopentyl-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588923.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)
![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![N-(4-BROMOPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2588928.png)
![Methyl 3-({2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2588930.png)
![2-(4-Butoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2588931.png)
![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)
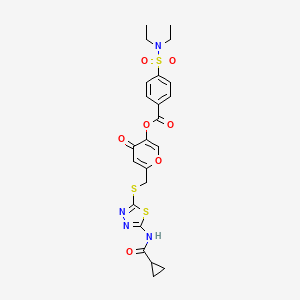
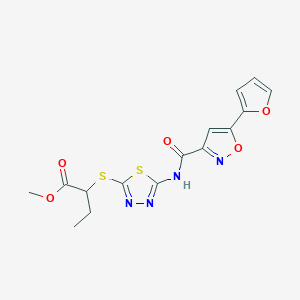
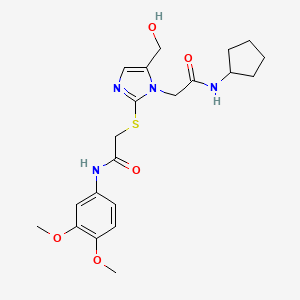
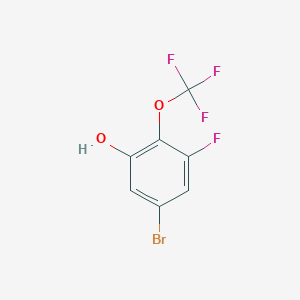
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)
